REACTION_CXSMILES
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[O-:1][CH2:2][CH3:3].[Na+].C(O[C:8](=[O:12])[CH:9]([Cl:11])Cl)C.[CH:13](=[O:16])CC.[CH2:17](OCC)[CH3:18]>>[CH2:2]([O:1][C:13](=[O:16])[C:8](=[O:12])[CH:9]([Cl:11])[CH2:17][CH3:18])[CH3:3] |f:0.1|
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Name
|
|
Quantity
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0.68 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
1.22 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(C(Cl)Cl)=O
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
0.79 mL
|
Type
|
reactant
|
Smiles
|
C(CC)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at 0° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
to warm to room temperature slowly
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Type
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STIRRING
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Details
|
stirring
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Type
|
WAIT
|
Details
|
continued for 72 hours
|
Duration
|
72 h
|
Type
|
ADDITION
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Details
|
The reaction mixture was then poured onto water (10 ml)
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Type
|
EXTRACTION
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Details
|
extracted with diethyl ether (2×15 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(CC)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |